Sodium dodecyl sulfate-d25
Overview
Description
Sodium dodecyl sulfate-d25 is a deuterated form of sodium dodecyl sulfate, an anionic surfactant widely used in various applications. The deuterium atoms replace the hydrogen atoms in the dodecyl chain, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is known for its ability to disrupt lipid membranes and denature proteins, making it a valuable tool in biochemical and biophysical research .
Mechanism of Action
Target of Action
Sodium dodecyl sulfate-d25 (SDS-d25) is an anionic surfactant . Its primary targets are lipids and proteins . It interacts with these biomolecules due to its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .
Mode of Action
SDS-d25 interacts with proteins and lipids by disrupting the non-covalent bonds that maintain their structure . This interaction results in the denaturation of proteins, meaning it causes the proteins to lose their native structure . For lipids, SDS-d25 can solubilize them, effectively breaking down lipid structures .
Biochemical Pathways
The primary biochemical pathway affected by SDS-d25 is protein denaturation . This process involves the disruption of the secondary and tertiary structures of proteins, which can affect the protein’s function. In the case of DNA extraction, SDS-d25 is used to denature proteins, allowing for the DNA to be separated .
Pharmacokinetics
As a surfactant, it is known to interact with biological membranes, which could influence its absorption and distribution .
Result of Action
The primary result of SDS-d25’s action is the denaturation of proteins and the solubilization of lipids . This can have various effects at the molecular and cellular level, depending on the specific proteins and lipids targeted. In the context of laboratory use, this property is often exploited for processes such as protein analysis and DNA extraction .
Action Environment
The action of SDS-d25 can be influenced by environmental factors. For instance, it is known to decompose in humid and hot air . Therefore, the efficacy and stability of SDS-d25 can be affected by factors such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Sodium Dodecyl Sulfate-d25 interacts with various biomolecules, primarily proteins, in biochemical reactions . It is known to disrupt protein structure, leading to denaturation and unfolding . This property is utilized in techniques such as SDS-PAGE, where proteins are denatured and separated based on their molecular weight .
Cellular Effects
This compound has significant effects on cells. It can permeate cell membranes, causing changes in cell function . It can disrupt membrane integrity, leading to increased permeability . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves disruption of biomolecular structures. It binds to proteins, disrupting their secondary structure and leading to denaturation . This is due to the hydrophobic interactions between the dodecyl chain of SDS-d25 and the hydrophobic regions of proteins .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been shown to cause extensive degradation of proteins over time . Its stability and long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. High doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of surfactants. It is metabolized by bacteria such as Pseudomonas sp., which possess enzymes capable of breaking down SDS into simpler compounds .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. It can permeate cell membranes and distribute throughout the cell
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its surfactant properties, it is likely to be found in areas of the cell where it can interact with lipid bilayers, such as the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dodecyl sulfate-d25 is synthesized by reacting dodecyl alcohol-d25 with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Temperature: 50-70°C
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: None required
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) for efficient mixing
Purification: Crystallization and filtration to obtain high-purity product
Quality Control: NMR spectroscopy to confirm deuterium incorporation and purity levels.
Chemical Reactions Analysis
Types of Reactions: Sodium dodecyl sulfate-d25 primarily undergoes:
Substitution Reactions: The sulfate group can be substituted by nucleophiles under basic conditions.
Oxidation Reactions: The dodecyl chain can be oxidized to form sulfonates.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases
Oxidation: Potassium permanganate or hydrogen peroxide
Major Products:
Substitution: Formation of alkyl sulfates or sulfonates
Oxidation: Formation of dodecyl sulfonic acid.
Scientific Research Applications
Sodium dodecyl sulfate-d25 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in protein denaturation and membrane disruption studies.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the formulation of detergents, emulsifiers, and foaming agents.
Comparison with Similar Compounds
Sodium dodecyl sulfate: The non-deuterated form, widely used in similar applications.
Sodium laureth sulfate: An ethoxylated version with similar surfactant properties.
Ammonium lauryl sulfate: A similar anionic surfactant with different cationic counterpart.
Uniqueness: Sodium dodecyl sulfate-d25 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is required. This property distinguishes it from its non-deuterated counterparts and other similar surfactants .
Properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-YCGROXIYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635724 | |
Record name | Sodium (~2~H_25_)dodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110863-24-6 | |
Record name | Sodium (~2~H_25_)dodecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium dodecyl sulfate-d25 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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